3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
The compound 3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid features a 7-oxabicyclo[2.2.1]heptane core substituted with a carboxylic acid group at position 2 and a carbamoyl-linked 4-methyl-5-phenylthiazole moiety at position 3. It is synthesized via the reaction of norcantharidin with 2-amino-4-methyl-5-phenylthiazole in the presence of 4-dimethylaminopyridine (DMAP) and acetonitrile, yielding 85% of the product as a white solid .
Properties
CAS No. |
361366-82-7 |
|---|---|
Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(4-methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-9-15(10-5-3-2-4-6-10)25-18(19-9)20-16(21)13-11-7-8-12(24-11)14(13)17(22)23/h2-6,11-14H,7-8H2,1H3,(H,22,23)(H,19,20,21) |
InChI Key |
FBXYUMIGGZBMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2C3CCC(C2C(=O)O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The target compound contains a 4-methyl-5-phenylthiazole group, which introduces both lipophilic (phenyl) and moderately polar (methyl) characteristics. This combination may enhance membrane permeability and π-π stacking interactions in biological systems.
- The 4-tert-butyl analog () has a highly lipophilic tert-butyl group (logP = 4.418), which increases steric bulk but reduces solubility compared to the target compound .
- The propan-2-ylsulfanylethoxycarbonyl derivative () incorporates a sulfur-containing substituent, likely improving water solubility due to the thioether and ethoxy groups .
Synthetic Routes: The target compound is synthesized via a one-step reaction using norcantharidin and substituted 2-aminothiazole .
Physicochemical Properties :
- The phenyl group in the target compound contributes to a higher molecular weight (~363.4) compared to the tert-butyl analog (324.4), suggesting differences in crystallinity and melting points.
- The absence of logP data for the target compound complicates direct comparisons, but its aromatic substituents likely result in intermediate lipophilicity between the tert-butyl (high logP) and methoxycarbonyl (low logP) derivatives.
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